4-methylbenzenesulfonic acid;cis-4-methylpiperidin-3-ol
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Overview
Description
4-methylbenzenesulfonic acid;cis-4-methylpiperidin-3-ol is a compound that combines the properties of both 4-methylbenzenesulfonic acid and cis-4-methylpiperidin-3-ol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzenesulfonic acid;cis-4-methylpiperidin-3-ol involves the reaction of 4-methylbenzenesulfonic acid with cis-4-methylpiperidin-3-ol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as heterogeneous catalysis. For example, 4-methylbenzenesulfonic acid-based ionic liquids supported on silica gel have been used as efficient catalysts for various reactions .
Chemical Reactions Analysis
Types of Reactions
4-methylbenzenesulfonic acid;cis-4-methylpiperidin-3-ol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
4-methylbenzenesulfonic acid;cis-4-methylpiperidin-3-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound may be used in biochemical assays and studies involving enzyme inhibition.
Industry: Utilized in the production of fine chemicals and materials
Mechanism of Action
The mechanism of action of 4-methylbenzenesulfonic acid;cis-4-methylpiperidin-3-ol involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-methylbenzenesulfonic acid: A related compound with similar sulfonic acid functionality.
cis-4-methylpiperidin-3-ol: Shares the piperidine structure with the compound .
Uniqueness
4-methylbenzenesulfonic acid;cis-4-methylpiperidin-3-ol is unique due to its combined properties, making it versatile for various applications. Its dual functionality allows it to participate in a wide range of chemical reactions and applications, distinguishing it from its individual components .
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;(3R,4R)-4-methylpiperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C6H13NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-2-3-7-4-6(5)8/h2-5H,1H3,(H,8,9,10);5-8H,2-4H2,1H3/t;5-,6+/m.1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIRPJICWDLKNI-BCBTXJGPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1O.CC1=CC=C(C=C1)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@@H]1O.CC1=CC=C(C=C1)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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